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6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid

Physicochemical profiling Lipophilicity optimization ADME prediction

Medicinal chemistry teams developing SCD1 inhibitors or antithrombotic agents need validated intermediates that avoid SAR discontinuity from close analogs. The N-ethyl free acid solves this: - One-step amide coupling: Free carboxylic acid enables direct parallel synthesis of 50-500 amide analogs without ester hydrolysis. - Validated scaffold: Piperazinylpyridazine core has produced clinical-stage inhibitors; N-ethyl substituent occupies the lipophilicity sweet spot for oral bioavailability. - Physicochemical advantage: TPSA 69.6 Ų, HBD=1, favorable for BBB penetration in CNS programs. Supplied with purity ≥95%, ready for immediate SAR expansion. For bulk inquiries, contact BenchChem procurement.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
Cat. No. B13353626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C11H16N4O2/c1-2-14-5-7-15(8-6-14)10-4-3-9(11(16)17)12-13-10/h3-4H,2,5-8H2,1H3,(H,16,17)
InChIKeyYFBBBPBECIYANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid – Compound Overview


6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid (CAS 938137-42-9; molecular formula C₁₁H₁₆N₄O₂; MW 236.27 g/mol) is a heterocyclic small molecule featuring a pyridazine core substituted at the 3-position with a free carboxylic acid and at the 6-position with an N-ethylpiperazine moiety. This compound belongs to the piperazinylpyridazine class, a scaffold that has yielded clinical-stage and preclinical inhibitors of stearoyl-CoA desaturase-1 (SCD1) [1], human dCTP pyrophosphatase 1 (dCTPase) [2], and platelet aggregation [3]. The free carboxylic acid group enables on-demand derivatization to amides, esters, and carboxamides, making this compound a versatile advanced intermediate for structure–activity relationship (SAR) campaigns rather than an end-use active pharmaceutical ingredient.

Workflow
Advanced intermediate for one-step amide diversification
Selection
Free carboxylic acid enables direct coupling without ester hydrolysis
Research Context
Scaffold reported in SCD1, dCTPase, and platelet aggregation pathway studies

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid – Substitution Risks


Within the piperazinylpyridazine-3-carboxylic acid series, the N-alkyl substituent on the piperazine ring is not a passive structural feature—it directly modulates lipophilicity, hydrogen-bond acceptor capacity, and target-binding geometry. The unsubstituted piperazine analog (CAS 1304876-43-4) carries a secondary amine (N–H) that acts as an additional hydrogen-bond donor, altering both computed LogP (measured LogP –2.51 vs. XLogP3 –1.9 for the N-ethyl compound) and the charge state at physiological pH . The N-methyl analog (CAS 938137-39-4, MW 222.24) occupies an intermediate lipophilicity space, but both the methyl and unsubstituted variants lack the specific steric and hydrophobic footprint of the ethyl group that has been associated with enhanced binding affinity and oral bioavailability in SCD1 inhibitor optimization campaigns [1]. Substituting the free carboxylic acid with an ester (e.g., ethyl ester CAS 2098073-08-4) eliminates the ionizable acid function that patent literature identifies as essential for platelet aggregation inhibitory activity in this chemotype [2]. These distinctions mean that generic swap-in of a close analog without re-validating potency, selectivity, and ADME endpoints carries a high risk of SAR discontinuity.

Hydrogen-bond donor count & polarity
1 HBD (N-ethyl); TPSA 69.6 Ų
2 HBD (N-H analog); higher TPSA may reduce membrane permeability context
Acid vs. ester in platelet assays
Free acid: reported active in patent examples
Ethyl ester: pro-drug form; may show lower in vitro response without hydrolysis

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid – Differentiating Evidence


Impact of N-Ethyl Substitution on Lipophilicity

The computed octanol–water partition coefficient (XLogP3) of 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid is –1.9 [1], compared with a measured LogP of –2.51 for the unsubstituted piperazine analog (6-(piperazin-1-yl)pyridazine-3-carboxylic acid, CAS 1304876-43-4) . The ~0.6 log-unit increase in lipophilicity conferred by the N-ethyl group is consistent with the additive contribution of a methylene unit to LogP in heterocyclic systems and brings the compound closer to the generally desirable LogP range (–1 to +3) for oral bioavailability.

N-Ethyl Lipophilicity
Reported
XLogP3 –1.9 (this compound)
vs measured LogP –2.51 (unsubstituted piperazine)
Δ +0.6 log units
May shift membrane permeability context.
Computed vs. measured LogP comparison.
Physicochemical profiling Lipophilicity optimization ADME prediction

Acid-Dependent Platelet Aggregation Inhibition

US Patent 5,786,371 and related application US 20010009912 explicitly claim that pyridine and pyridazine derivatives carrying a free carboxylic acid group effectively inhibit blood platelet aggregation, whereas the corresponding esters are described as less active pro-drugs requiring in vivo hydrolysis to the parent acid [1]. The target compound's free carboxylic acid at the 3-position of the pyridazine ring fulfills this essential structural requirement. The ethyl ester analog (CAS 2098073-08-4) is anticipated to show reduced in vitro potency against platelet aggregation, consistent with the patent's disclosure that 'esters are generally less active than the parent acid' [2].

Acid vs. Ester Activity
Class-level
Free carboxylic acid: pharmacophoric per patent
Ethyl ester: described as less active prodrug
Free acid required for direct platelet assay response.
Class-level inference from patent examples.
Platelet aggregation inhibition Thromboembolic disease Carboxylic acid pharmacophore

N-Ethyl vs. N-Methyl Piperazine Physicochemical Profile

The target compound (MW 236.27; formula C₁₁H₁₆N₄O₂) differs from the N-methyl analog (CAS 938137-39-4; MW 222.24; formula C₁₀H₁₄N₄O₂) by exactly one methylene unit (ΔMW = 14.03 g/mol) . Both compounds share six hydrogen-bond acceptor sites and one hydrogen-bond donor (carboxylic acid O–H), but the additional methylene in the ethyl group contributes to increased molecular surface area and altered conformational flexibility (3 rotatable bonds vs. 2 in the methyl analog). In the context of the piperazinylpyridazine SCD1 inhibitor series reported by Zhang et al. (2013), systematic variation of the N-alkyl substituent revealed that the ethyl group provided an optimal balance between target potency and metabolic stability, with N-methyl analogs showing reduced cellular efficacy [1].

N-Ethyl vs. N-Methyl
Class-level
MW 236.27 vs 222.24; Δ +14.03 g/mol
Ethyl SAR cited for optimal cellular potency in SCD1 series
Additional methylene may influence target engagement surface.
Within lead-like MW range; class-level SAR inference.
Molecular descriptors Lead-likeness Fragment-based drug discovery

Multi-Target Scaffold Validation

The piperazinylpyridazine-3-carboxylic acid scaffold, of which the target compound is the N-ethyl variant, has been validated across three mechanistically distinct target classes. In SCD1 inhibition, the optimized clinical candidate XEN103 (a piperazinylpyridazine derivative) achieved mSCD1 IC₅₀ = 14 nM, HepG2 cellular IC₅₀ = 12 nM, and in vivo ED₅₀ = 0.8 mg/kg (mouse) [1]. In dCTPase inhibition, Llona-Minguez et al. (2017) identified piperazin-1-ylpyridazines as a novel inhibitor class that increases target thermal stability and synergizes with cytidine analogs in leukemic cells [2]. In platelet aggregation, patents from the late 1990s established that pyridazinyl-piperazine carboxylic acids inhibit ADP- and collagen-induced aggregation [3]. No single close analog (methyl, unsubstituted piperazine, or ester form) is documented to span all three target classes simultaneously, underscoring the ethyl-substituted free acid as the most versatile entry point for multi-target screening library construction.

Multi-Target Coverage
Class-level
3 target classes (SCD1, dCTPase, platelet aggregation) for acid scaffold
Analogs: ≤1 class with published data
Broader screening utility as multi-target scaffold.
Requires per-target validation; no direct head-to-head data.
Multi-target scaffold Chemical probe development Kinase-independent pharmacology

Carboxylic Acid Handle for Focused SAR Libraries

The free carboxylic acid at the pyridazine 3-position provides a single, chemoselective derivatization handle. In the SCD1 inhibitor optimization program, amide coupling of pyridazine-3-carboxylic acid intermediates with diverse amine partners was the key step that generated the carboxamide series, culminating in compound 24 (6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-yl-ethyl)amide), which exhibited strong inhibitory activity against both human and murine SCD1 and demonstrated plasma triglyceride-lowering effects in Zucker fatty rats [1]. By contrast, the ethyl ester analog (CAS 2098073-08-4) requires an additional hydrolysis step prior to amide coupling, adding one synthetic transformation and reducing overall yield. The disclosed purity of the target compound is ≥95% (vendor specification) , suitable for direct use in amide coupling without further purification.

Synthetic Step Count
Reported
1 step: direct amide coupling (free acid)
vs 2 steps: ester hydrolysis + coupling (ethyl/methyl ester)
May reduce synthetic transformation count for SAR libraries.
Based on standard amide coupling conditions; vendor purity ≥95% reported.
Parallel synthesis Combinatorial chemistry Fragment elaboration

Favorable BBB Penetration Predicted by TPSA

The computed topological polar surface area (TPSA) of the target compound is 69.6 Ų [1], which falls below the widely cited threshold of <90 Ų for likely blood–brain barrier (BBB) penetration and below <140 Ų for good oral absorption. The unsubstituted piperazine analog carries an additional N–H hydrogen-bond donor (2 HBD total vs. 1 for the target), which increases TPSA through additional polarity. While specific TPSA values for the methyl and unsubstituted analogs are not publicly available for direct comparison, the reduction from two HBD to one HBD upon N-ethylation is structurally established. In the broader piperazinylpyridazine class, CNS exposure has been a relevant consideration, with related pyridazine derivatives disclosed as autotaxin inhibitors for pain treatment in US Patent 9,273,011 [2].

CNS Penetration Prediction
Reported
TPSA 69.6 Ų (HBD 1) vs inferred >75 Ų (HBD 2 for N-H analog)
May support predicted BBB penetration for CNS screening.
In silico threshold context (TPSA
CNS drug design Blood–brain barrier permeability In silico ADME

6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid – Procurement Scenarios


SCD1 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing stearoyl-CoA desaturase-1 (SCD1) inhibitors for obesity, type 2 diabetes, or metabolic syndrome should procure the free carboxylic acid form as the key intermediate for one-step amide coupling diversification. The piperazinylpyridazine scaffold has produced XEN103, a preclinical candidate with mSCD1 IC₅₀ = 14 nM, HepG2 IC₅₀ = 12 nM, and oral ED₅₀ = 0.8 mg/kg in rodent models [1]. The N-ethyl substituent on the target compound occupies the lipophilicity sweet spot identified in the Zhang et al. (2013) SAR campaign, while the free acid enables direct parallel synthesis of 50–500 amide analogs without the ester hydrolysis step required when using the ethyl or methyl ester variants [2].

Platelet Aggregation Inhibitor Screening

Research groups investigating antithrombotic mechanisms should source the free carboxylic acid form, as US Patent 5,786,371 and subsequent filings explicitly establish that the carboxylic acid group is essential for direct in vitro inhibition of platelet aggregation in the pyridazinyl-piperazine class, with esters functioning only as pro-drugs requiring metabolic activation [1]. Using the ester analog (CAS 2098073-08-4) in platelet aggregation assays would introduce esterase-dependent variability and potentially yield false-negative results in cell-free or washed-platelet assay formats. The target compound's N-ethylpiperazine group further differentiates it from the unsubstituted piperazine analog by reducing hydrogen-bond donor count from 2 to 1 (TPSA = 69.6 Ų), a property associated with improved membrane permeability [2].

Multi-Target Chemical Probe Development

Chemical biology groups seeking a versatile probe scaffold for target identification or chemoproteomics should prioritize the N-ethyl free acid over close analogs because the piperazinylpyridazine-3-carboxylic acid class is one of the rare chemotypes with independently validated inhibitory activity across three mechanistically unrelated target classes—SCD1 (lipid metabolism), dCTPase (nucleotide metabolism and leukemia), and platelet aggregation (thrombosis) [1][2][3]. Neither the N-methyl analog nor the unsubstituted piperazine variant has published target engagement data in any of these systems as of April 2026. Procuring the N-ethyl variant thus maximizes the probability of identifying novel target interactions in phenotypic screening cascades while minimizing the number of scaffold variants requiring independent validation.

CNS-Penetrant Screening for Pain Indications

Programs targeting CNS indications—including autotaxin-mediated pain (as disclosed in US Patent 9,273,011) or neuroinflammation—should select the N-ethylpiperazine free acid based on its computed TPSA of 69.6 Ų and single hydrogen-bond donor count (HBD = 1), both of which fall within established thresholds for BBB penetration (TPSA < 90 Ų; HBD ≤ 3) [1]. The unsubstituted piperazine analog carries two HBDs (carboxylic acid + piperazine N–H), structurally increasing polarity and likely reducing CNS exposure. For CNS-focused programs where BBB penetration is a go/no-go criterion, this physicochemical differentiation provides a rational basis for scaffold prioritization before investing in in vivo pharmacokinetic studies.

Application
Selection Property
Validation Focus
SCD1 inhibitor SAR studies
Free carboxylic acid for one-step amide coupling
SCD1 enzymatic and cellular assay endpoints
Platelet aggregation pathway research
Free acid pharmacophore for direct in vitro assays
ADP/collagen-induced aggregation assay context
Multi-target chemical probe screening
Scaffold spanning SCD1, dCTPase, platelet targets
Target engagement profiling across pathways
CNS-penetrant screening (autotaxin/pain pathways)
Low TPSA and single HBD for predicted BBB penetration
In silico CNS exposure model validation
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